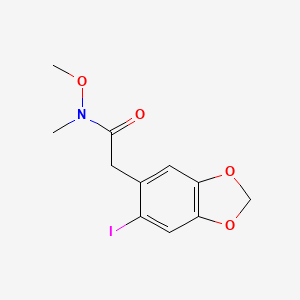
2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide is a complex organic compound characterized by the presence of an iodine atom attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide typically involves multiple steps, starting with the iodination of a benzodioxole precursor. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. Subsequent steps involve the formation of the acetamide group through reactions with methoxy and methylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxole compounds.
Scientific Research Applications
2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Iodo-2H-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and benzodioxole ring play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
Comparison with Similar Compounds
Similar Compounds
(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl formate: Shares the benzodioxole ring and iodine atom but differs in the functional groups attached.
N-[(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl]aniline: Similar structure with an aniline group instead of the acetamide group.
Properties
CAS No. |
144369-39-1 |
|---|---|
Molecular Formula |
C11H12INO4 |
Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-(6-iodo-1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C11H12INO4/c1-13(15-2)11(14)4-7-3-9-10(5-8(7)12)17-6-16-9/h3,5H,4,6H2,1-2H3 |
InChI Key |
TWJBUPLIFFRHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=CC2=C(C=C1I)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


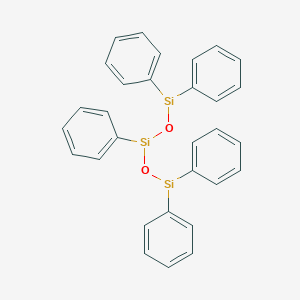
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
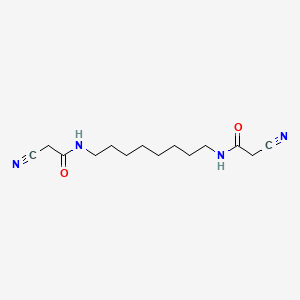


![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
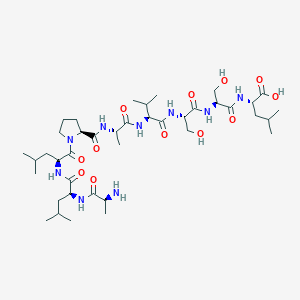

![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)
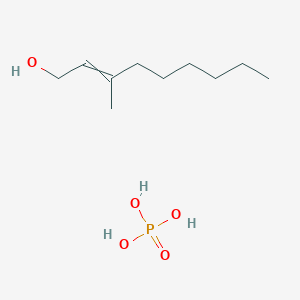
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
